4-[3-(Piperidin-4-yl)propyl]morpholine
Overview
Description
4-[3-(Piperidin-4-yl)propyl]morpholine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Biological Activity
4-[3-(Piperidin-4-yl)propyl]morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound features a morpholine ring connected to a piperidine moiety through a propyl linker. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized several piperidine derivatives, including those based on this compound, and evaluated their activity against human leukemia cells (K562 and Reh). The most potent derivative demonstrated an IC50 value indicative of strong cytotoxicity, leading to apoptosis in cancer cells through mitochondrial pathways .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3a | K562 | 1.6 | Induces apoptosis via caspase activation |
3d | Reh | 2.5 | Cell cycle arrest at G2/M phase |
3e | K562 | 3.0 | DNA fragmentation and mitochondrial depolarization |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds derived from this structure were tested against various Gram-positive and Gram-negative bacteria, showing moderate to good activity. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial potency .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacteria Tested | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
9c | Staphylococcus aureus | 200 |
10f | Escherichia coli | 150 |
3e | Pseudomonas aeruginosa | 100 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme kinetics, which is crucial for both anticancer and antimicrobial activities .
- Signal Transduction Modulation : It can influence cellular signaling pathways by affecting phosphorylation states of proteins, thereby impacting gene expression and cell survival.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis through intrinsic pathways involving mitochondrial changes and activation of caspases .
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound:
- Case Study 1 : A derivative was tested in vivo on murine models for leukemia, demonstrating significant tumor reduction compared to control groups.
- Case Study 2 : In vitro studies showed that certain derivatives could inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating chronic infections.
Properties
IUPAC Name |
4-(3-piperidin-4-ylpropyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFYZOKTUSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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